alpha-Hexabromocyclododecane fundamental physicochemical properties
alpha-Hexabromocyclododecane fundamental physicochemical properties
An In-depth Technical Guide on the Fundamental Physicochemical Properties of alpha-Hexabromocyclododecane (α-HBCDD)
Introduction
alpha-Hexabromocyclododecane (α-HBCDD) is one of the primary stereoisomers of the brominated flame retardant Hexabromocyclododecane (HBCDD), a high production volume chemical historically used in applications such as extruded (XPS) and expanded (EPS) polystyrene foam for thermal insulation.[1][2] Although the technical HBCDD mixture is predominantly composed of the gamma (γ) stereoisomer (75-89%), the α-isomer is frequently the dominant form detected in environmental biota and human tissues.[3][4][5] This prevalence is attributed to a combination of its greater water solubility, resistance to metabolism, and the in-vivo and environmental isomerization of other HBCDD stereoisomers to the more thermodynamically stable α-form.[5][6] This guide provides a detailed overview of the core physicochemical properties of α-HBCDD, relevant experimental protocols, and key metabolic and analytical workflows.
Core Physicochemical Properties
The fundamental physicochemical properties of α-HBCDD govern its environmental fate, transport, bioavailability, and toxicokinetics. These properties are summarized in the table below, with comparative data for β- and γ-HBCDD isomers where available.
| Property | α-HBCDD | β-HBCDD | γ-HBCDD | Technical Mixture | Reference |
| Molecular Formula | C₁₂H₁₈Br₆ | C₁₂H₁₈Br₆ | C₁₂H₁₈Br₆ | C₁₂H₁₈Br₆ | [7][8] |
| Molar Mass | 641.7 g/mol | 641.7 g/mol | 641.7 g/mol | 641.7 g/mol | [1][8] |
| CAS Number | 134237-50-6 | 134237-51-7 | 134237-52-8 | 3194-55-6 | [7] |
| Melting Point (°C) | 179 - 181 | 170 - 172 | 207 - 209 | 170 - 209 | [7] |
| Boiling Point (°C) | Decomposes >190 | Decomposes >190 | Decomposes >190 | Decomposes >190 | [7][9][10] |
| Vapor Pressure (Pa @ 21°C) | - | - | - | 6.27 x 10⁻⁵ | [11] |
| Water Solubility (mg/L @ 20-25°C) | 0.0488 | 0.0147 | 0.0021 | 0.066 (total) | [11][12] |
| Octanol-Water Partition Coefficient (Log Kₒw) | 5.07 | 5.12 | 5.47 | 5.62 | [11] |
| Henry's Law Constant (Pa·m³/mol) | - | - | - | 0.75 (calculated) | [11] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for environmental risk assessment. Standardized methodologies, often following OECD or EPA guidelines, are employed.
Water Solubility Determination (Generator Column Method - OECD TG 105)
The water solubility of HBCDD isomers has been determined using the generator column method, which is suitable for substances with low aqueous solubility.
-
Principle: A solid support material (e.g., glass beads) within a column is coated with the test substance. Water is then passed through the column at a controlled flow rate and temperature. The substance dissolves until the water is saturated. The concentration of the substance in the eluted water is then measured.
-
Methodology:
-
Column Preparation: A known amount of α-HBCDD is dissolved in a volatile solvent and coated onto a solid support. The solvent is evaporated, leaving a thin layer of the chemical.
-
Elution: Purified water is pumped through the generator column at a slow, constant flow rate to ensure equilibrium is reached.
-
Sample Collection: The aqueous eluate is collected.
-
Extraction & Analysis: The α-HBCDD is extracted from the water sample using a suitable organic solvent (e.g., hexane/dichloromethane). The concentration is then determined using an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Octanol-Water Partition Coefficient (Column Elution Method - EPA OPPTS 830.7560)
The Log Kₒw, a measure of a chemical's lipophilicity, is a key parameter for predicting bioaccumulation potential.
-
Principle: This method uses High-Performance Liquid Chromatography (HPLC). The test substance is injected onto an HPLC column with a solid stationary phase coated with a reference substance of known Log Kₒw (e.g., n-octanol). The retention time of the test substance is measured and compared to the retention times of a series of reference compounds with known Log Kₒw values.
-
Methodology:
-
System Calibration: A series of reference compounds with well-established Log Kₒw values are injected into the HPLC system to create a calibration curve of retention time versus Log Kₒw.
-
Sample Analysis: α-HBCDD is dissolved in the mobile phase and injected into the system.
-
Data Interpretation: The retention time of α-HBCDD is determined. Using the calibration curve, its Log Kₒw is calculated.
-
Analysis of α-HBCDD in Environmental and Biological Matrices
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the standard for the quantitative and qualitative analysis of HBCDD isomers. Gas chromatography is generally unsuitable as thermal degradation and isomerization can occur at the high temperatures used.[13]
-
Principle: LC separates the different HBCDD isomers in a sample. The separated isomers then enter the mass spectrometer, where they are ionized (typically via electrospray ionization - ESI), fragmented, and detected based on their mass-to-charge ratio, allowing for highly specific and sensitive quantification.[14]
-
Methodology:
-
Sample Extraction: The sample (e.g., sediment, tissue, plasma) is extracted using an organic solvent. For solid matrices, this may involve Soxhlet extraction or pressurized liquid extraction. For liquid samples, solid-phase extraction (SPE) or liquid-liquid extraction is common.[13][15]
-
Cleanup: The raw extract is purified to remove interfering compounds. This often involves techniques like solid-phase extraction using materials such as Florisil®.[15]
-
Instrumental Analysis: The cleaned extract is injected into the LC-MS/MS system for separation and detection of α-HBCDD.[16]
-
Metabolism and Isomerization Pathways
The toxicokinetics of α-HBCDD are distinct from other isomers. It is more resistant to metabolic degradation, which contributes to its bioaccumulation.[1][6][17] Studies in mice have shown that after oral exposure, α-HBCDD does not undergo stereoisomerization to β- or γ-HBCDD.[3][4] Its metabolism primarily involves oxidative pathways.
In contrast, the predominant commercial isomer, γ-HBCDD, can be bioisomerized to α-HBCDD within organisms.[6] This transformation is a significant contributor to the high levels of α-HBCDD found in biota.
Caption: Metabolic and isomerization pathways of HBCDD stereoisomers in vivo.
Analytical Workflow
The reliable detection and quantification of α-HBCDD in various matrices is essential for monitoring and research. A typical analytical workflow involves several key stages, from sample collection to final data analysis.
Caption: General experimental workflow for α-HBCDD analysis by LC-MS/MS.
References
- 1. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Toxicokinetics of the flame retardant hexabromocyclododecane alpha: effect of dose, timing, route, repeated exposure, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Exploring variations of hexabromocyclododecane concentrations in riverine sediments along the River Medway, UK - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D1EM00102G [pubs.rsc.org]
- 6. Frontiers | The distribution and metabolism of hexabromocyclododecane isomers varies in the tissues of Nibea albiflora [frontiersin.org]
- 7. ICSC 1413 - HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) [inchem.org]
- 8. alpha-Hexabromocyclododecane | C12H18Br6 | CID 11763618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexabromocyclododecane | C12H18Br6 | CID 33121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. series.publisso.de [series.publisso.de]
- 11. circabc.europa.eu [circabc.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 14. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. pubs.acs.org [pubs.acs.org]
